Cas no 1639429-81-4 (2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine)

2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine 化学的及び物理的性質
名前と識別子
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- 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
- 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine
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- インチ: 1S/C20H18N2O/c1-15-13-16(2)22-20(21-15)23-14-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3
- InChIKey: MATFPFPXUXCLHI-UHFFFAOYSA-N
- SMILES: O(C1=NC(C)=CC(C)=N1)/C=C(\C1C=CC=CC=1)/C1C=CC=CC=1
計算された属性
- 精确分子量: 302.141913202 g/mol
- 同位素质量: 302.141913202 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 353
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 302.4
- XLogP3: 5.2
- トポロジー分子極性表面積: 35
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX35969-25mg |
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine |
1639429-81-4 | >98% | 25mg |
$267.00 | 2024-04-20 | |
TRC | D491645-25mg |
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine |
1639429-81-4 | 25mg |
$ 227.00 | 2023-09-07 | ||
A2B Chem LLC | AX35969-250mg |
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine |
1639429-81-4 | >98% | 250mg |
$1378.00 | 2024-04-20 | |
TRC | D491645-250mg |
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine |
1639429-81-4 | 250mg |
$ 1777.00 | 2023-09-07 |
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidineに関する追加情報
Introduction to 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (CAS No. 1639429-81-4) in Modern Chemical and Pharmaceutical Research
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine, identified by the chemical formula CAS No. 1639429-81-4, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to the pyrimidine class, which is well-known for its role in biological systems and medicinal chemistry. The presence of a (2,2-diphenylvinyl)oxy group and dimethyl substituents in its molecular structure endows it with distinct reactivity and functional characteristics that make it a valuable candidate for further exploration.
The structural framework of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine incorporates a vinyl ether linkage, which is a versatile feature that can participate in various chemical transformations. This moiety is particularly interesting because it can undergo reactions such as cross-coupling, oxidation, and polymerization, making it a useful intermediate in synthetic chemistry. Additionally, the dimethyl groups at the 4 and 6 positions of the pyrimidine ring enhance its stability and influence its electronic properties, which are crucial for its potential applications in material science and drug development.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. Pyrimidine derivatives have been extensively studied due to their resemblance to nucleic acid bases and their ability to interact with biological targets. The compound CAS No. 1639429-81-4 represents an advanced derivative that combines the advantages of pyrimidine-based structures with additional functional groups that can enhance its biological activity. This has led to its investigation as a possible scaffold for new drugs targeting various diseases.
One of the most promising areas of research involving 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine is in the development of antiviral agents. The unique structural features of this compound allow it to mimic natural nucleoside analogs, which are known to be effective against viruses by inhibiting replication processes. Preliminary studies have shown that derivatives of this compound exhibit inhibitory effects on certain viral enzymes, suggesting their potential as lead compounds for antiviral drug discovery. The (2,2-diphenylvinyl)oxy group, in particular, has been found to enhance binding affinity to viral proteins, making it a critical component in designing more effective treatments.
Another significant application of CAS No. 1639429-81-4 is in the field of materials science. The compound's ability to form stable polymers and copolymers has opened up new possibilities for creating advanced materials with tailored properties. These materials could find applications in electronics, coatings, and even biodegradable plastics. The flexibility provided by the vinyl ether linkage allows for controlled polymerization processes, enabling researchers to design materials with specific mechanical and thermal properties. This interdisciplinary approach highlights the importance of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine as a building block for innovative solutions in material engineering.
The synthesis of CAS No. 1639429-81-4 involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this compound efficiently. These methods not only improve the scalability of production but also allow for modifications at specific positions within the molecule, enabling fine-tuning of its biological activity. The growing interest in green chemistry has also prompted researchers to explore more sustainable synthetic routes for this compound, reducing waste and minimizing environmental impact.
In conclusion,CAS No. 1639429-81-4, or (strongly emphasized here: 2-((emphasized: 2,2-Diphenylvinyl)ox)-4,6-dimethylpyrimidine
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